molecular formula C14H20Br2S2Si2 B1591133 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene CAS No. 207742-50-5

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Cat. No.: B1591133
CAS No.: 207742-50-5
M. Wt: 468.4 g/mol
InChI Key: ZKCVPMCCGPMMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is a compound belonging to the class of bithiophenes, which are known for their conjugated systems and potential applications in organic electronics. This compound is characterized by the presence of bromine atoms and trimethylsilyl groups attached to the bithiophene core, which can significantly influence its electronic properties.

Scientific Research Applications

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its conjugated system and electronic properties.

    Photovoltaic Cells: The compound is explored for use in organic photovoltaic cells as a donor material, contributing to the efficiency of light absorption and charge transport.

    Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties, which can be used in sensors and other electronic devices.

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling .

Future Directions

The compound’s use in creating polymers and small molecule materials for organic electronics suggests potential for future applications in the field of organic electronics . Its ability to be functionalized in an orthogonal approach also opens up possibilities for new synthetic routes .

Preparation Methods

The synthesis of 3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene typically involves the bromination of 5,5’-bis(trimethylsilyl)-2,2’-bithiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 3’ positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form extended conjugated systems.

    Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under specific conditions, leading to different oxidation states and derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene can be compared with other bithiophene derivatives, such as:

    3,3’-Dibromo-2,2’-bithiophene: Lacks the trimethylsilyl groups, resulting in different electronic properties.

    5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Lacks the bromine atoms, affecting its reactivity in substitution and coupling reactions.

    3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-biselenophene: Contains selenium atoms instead of sulfur, leading to different electronic and optical properties.

The uniqueness of 3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene lies in its specific combination of bromine and trimethylsilyl groups, which provide a balance of reactivity and electronic properties suitable for various applications in organic electronics and material science.

Properties

IUPAC Name

[4-bromo-5-(3-bromo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVPMCCGPMMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578943
Record name (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-50-5
Record name (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Reactant of Route 3
Reactant of Route 3
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Reactant of Route 4
Reactant of Route 4
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Reactant of Route 5
Reactant of Route 5
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Reactant of Route 6
Reactant of Route 6
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.